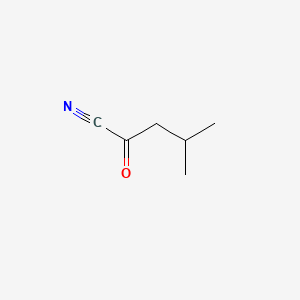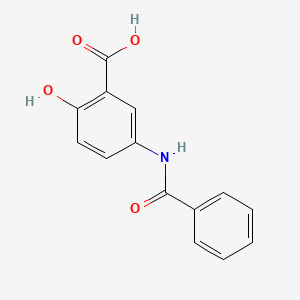![molecular formula C13H8ClNO4S B11998766 2-[(5-Chloro-2-nitrophenyl)sulfanyl]benzoic acid CAS No. 54920-86-4](/img/structure/B11998766.png)
2-[(5-Chloro-2-nitrophenyl)sulfanyl]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(5-Chloro-2-nitrophenyl)sulfanyl]benzoic acid is an organic compound with the molecular formula C13H8ClNO4S It is a derivative of benzoic acid, featuring a sulfanyl group attached to a chloronitrophenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-Chloro-2-nitrophenyl)sulfanyl]benzoic acid typically involves the reaction of 5-chloro-2-nitrothiophenol with 2-chlorobenzoic acid under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions to improve yield and purity, and ensuring compliance with safety and environmental regulations.
Análisis De Reacciones Químicas
Types of Reactions
2-[(5-Chloro-2-nitrophenyl)sulfanyl]benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be employed.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted benzoic acid derivatives.
Aplicaciones Científicas De Investigación
2-[(5-Chloro-2-nitrophenyl)sulfanyl]benzoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-[(5-Chloro-2-nitrophenyl)sulfanyl]benzoic acid is not fully understood. it is believed to interact with specific molecular targets and pathways, depending on its chemical modifications. For example, the nitro group can be reduced to an amino group, which may interact with biological targets differently than the parent compound.
Comparación Con Compuestos Similares
Similar Compounds
- 5-Chloro-2-(methylsulfanyl)benzoic acid
- (5-Chloro-2-nitrophenyl)acetic acid
- 2-Chloro-5-(chlorosulfonyl)benzoic acid
Uniqueness
2-[(5-Chloro-2-nitrophenyl)sulfanyl]benzoic acid is unique due to the presence of both a nitro group and a sulfanyl group on the aromatic ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.
Propiedades
| 54920-86-4 | |
Fórmula molecular |
C13H8ClNO4S |
Peso molecular |
309.73 g/mol |
Nombre IUPAC |
2-(5-chloro-2-nitrophenyl)sulfanylbenzoic acid |
InChI |
InChI=1S/C13H8ClNO4S/c14-8-5-6-10(15(18)19)12(7-8)20-11-4-2-1-3-9(11)13(16)17/h1-7H,(H,16,17) |
Clave InChI |
UFBJZZVXHMCWDE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)O)SC2=C(C=CC(=C2)Cl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-bromo-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide](/img/structure/B11998698.png)
![N'-[(E)-(4-bromophenyl)methylidene]-6-oxo-1,6-dihydro-3-pyridazinecarbohydrazide](/img/structure/B11998710.png)


![5-(4-methylphenyl)-4-{[(E)-(3-nitrophenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B11998730.png)
![(10R,13S)-17-(1-hydroxypropan-2-yl)-10,13-dimethyl-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one](/img/structure/B11998733.png)



![4-[(E)-2-phenylethenyl]morpholine](/img/structure/B11998765.png)


